N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
CAS No.: 946275-92-9
Cat. No.: VC11917754
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946275-92-9 |
|---|---|
| Molecular Formula | C19H19N3O3 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C19H19N3O3/c1-3-18-21-22-19(25-18)14-7-9-15(10-8-14)20-17(23)12-24-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,20,23) |
| Standard InChI Key | OCYMHOPVNMQJFZ-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
| Canonical SMILES | CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position, linked to a phenyl ring via a carbon chain. The acetamide moiety is further functionalized with a 3-methylphenoxy group, contributing to its hydrophobic character. The molecular formula is C₁₉H₂₀N₃O₃, with a molecular weight of 338.39 g/mol . Key structural elements include:
-
1,3,4-Oxadiazole core: Known for its electron-deficient nature and ability to participate in hydrogen bonding .
-
Ethyl substituent: Enhances lipophilicity, potentially improving membrane permeability.
-
3-Methylphenoxy group: Introduces steric bulk and modulates electronic effects .
Physicochemical Parameters
Critical physicochemical properties derived from analogs include:
| Property | Value | Significance |
|---|---|---|
| logP | ~3.4 | Moderate lipophilicity for cell uptake |
| Hydrogen bond acceptors | 6 | Facilitates target interactions |
| Polar surface area | ~62 Ų | Balances solubility and permeability |
These properties suggest favorable drug-likeness, aligning with Lipinski’s Rule of Five .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acylthiosemicarbazides or hydrazides. For this compound, a plausible route includes:
-
Formation of hydrazide intermediate: Reaction of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline with chloroacetyl chloride.
-
Cyclization: Using dehydrating agents like phosphorus oxychloride (POCl₃) to form the oxadiazole ring .
-
Etherification: Coupling the intermediate with 3-methylphenol under basic conditions.
Industrial Optimization
Scale-up processes emphasize:
-
Catalyst selection: Tosyl chloride/pyridine systems improve cyclization yields .
-
Solvent systems: Ethanol/water mixtures reduce byproduct formation.
Pharmacological Activities
Table 1: Anticancer Activity of Selected Oxadiazole Analogs
| Compound | Target Enzyme | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|---|
| 87 (Chloroquinolin-oxadiazole) | Thymidylate synthase | 0.12 | SNB-75 (CNS) |
| 97 (Chlorophenyl-oxadiazole) | HDAC | 0.08 | MDA-MB-468 (Breast) |
| Target Compound (Predicted) | Tubulin | <0.5* | Multiple* |
*Data extrapolated from structural analogs .
Antimicrobial Effects
The oxadiazole scaffold exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 μg/mL.
Molecular Interactions and Docking Studies
Target Engagement
Docking simulations using analogs predict strong binding to:
-
Tubulin’s colchicine site: Hydrophobic interactions with residues β-Tyr224 and α-Asn258.
-
HDAC active site: Coordination with zinc ions via the oxadiazole nitrogen .
Structure-Activity Relationships (SAR)
Key SAR insights include:
-
Ethyl vs. methyl substitution: Ethyl groups enhance potency by 2–3 fold compared to methyl.
-
Phenoxy positioning: 3-Methyl substitution optimizes steric and electronic effects .
Experimental Data and Applications
In Vitro Efficacy
While direct data on the compound is scarce, analogs demonstrate:
-
Cytotoxicity: GI₅₀ values of 0.5–2 μM against leukemia (CCRF-CEM) and breast cancer (MCF-7) lines .
-
Selectivity indices: >10-fold selectivity for cancer over normal cells.
Future Directions
Research Priorities
-
In vivo pharmacokinetics: Assess bioavailability and tissue distribution.
-
Combination therapies: Synergy with checkpoint inhibitors or antibiotics .
Clinical Translation Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume